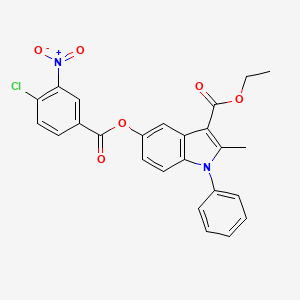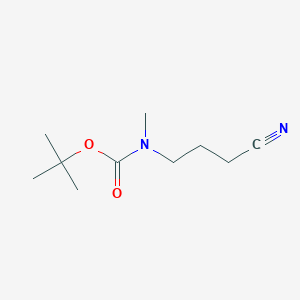
tert-Butyl 3-cyanopropylmethylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-cyanopropylmethylcarbamate is an organic compound with the molecular formula C10H18N2O2. It is known for its use in various chemical reactions and applications, particularly in the field of organic synthesis. The compound is characterized by the presence of a tert-butyl group, a cyanopropyl group, and a methylcarbamate group, which contribute to its unique chemical properties.
作用机制
Target of Action
Tert-Butyl 3-cyanopropylmethylcarbamate is a complex organic compound. Similar compounds like tert-butanol have been found to interact with several proteins such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin .
Mode of Action
It’s known that tert-butyl groups are often used as protecting groups in organic synthesis . They can protect sensitive functional groups during chemical reactions, and can be removed under specific conditions .
Biochemical Pathways
Compounds with tert-butyl groups are known to play a role in various chemical reactions and processes in organic synthesis .
Pharmacokinetics
Similar compounds are known to have various pharmacokinetic properties depending on their chemical structure and the biological system in which they are present .
Result of Action
Compounds with tert-butyl groups are known to have various effects depending on their chemical structure and the biological system in which they are present .
Action Environment
The action of similar compounds can be influenced by various factors such as temperature, ph, presence of other chemicals, and specific characteristics of the biological system .
准备方法
Synthetic Routes and Reaction Conditions
tert-Butyl 3-cyanopropylmethylcarbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with 3-cyanopropylmethylamine under controlled conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through recrystallization or distillation to obtain a high-purity product suitable for various applications .
化学反应分析
Types of Reactions
tert-Butyl 3-cyanopropylmethylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanopropyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines .
科学研究应用
tert-Butyl 3-cyanopropylmethylcarbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
相似化合物的比较
Similar Compounds
Similar compounds to tert-Butyl 3-cyanopropylmethylcarbamate include:
- tert-Butyl methacrylate
- tert-Butyl carbamate
- tert-Butyl 3-cyanopropylcarbamate
Uniqueness
This compound is unique due to its combination of functional groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to act as a protecting group for amines and its stability under various conditions make it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
tert-butyl N-(3-cyanopropyl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12(4)8-6-5-7-11/h5-6,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLUENRBHZHLRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
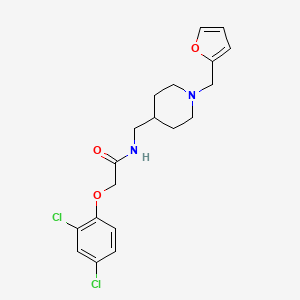
![2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2741590.png)
![3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid hydrochloride](/img/structure/B2741593.png)
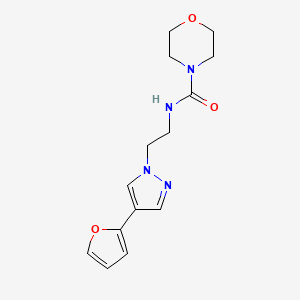
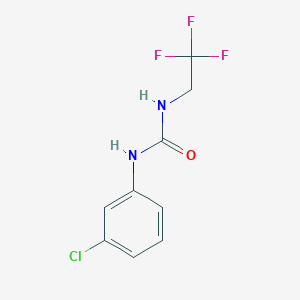
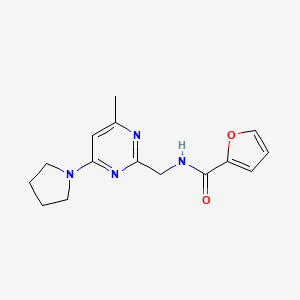
![2-(Benzo[d]isoxazol-3-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2741598.png)
![N,N-dimethyl-2-[2-(propan-2-yl)-1H-imidazol-1-yl]pyrimidin-4-amine](/img/structure/B2741599.png)
![ethyl 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoate](/img/structure/B2741602.png)
![3-Bromo-5-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)pyridine](/img/structure/B2741603.png)
![{[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B2741606.png)
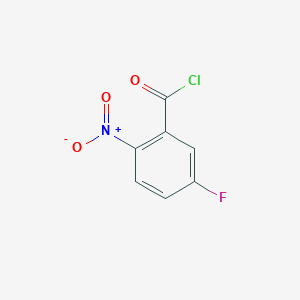
![3-(3-bromo-4-methoxyphenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2741608.png)
